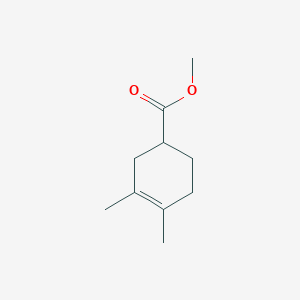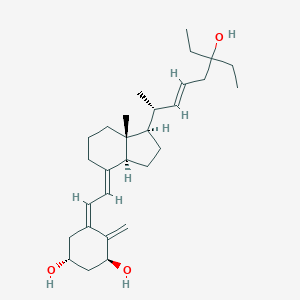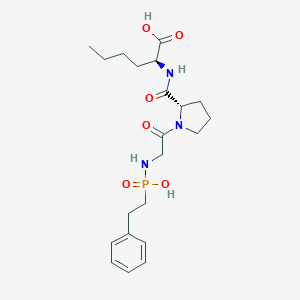
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid, also known as FEPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. FEPPA is a peptide-based molecule that has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid is in the field of neuroscience. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological disorders, including anxiety, depression, and schizophrenia. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has also been studied for its potential applications in cancer research. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
作用機序
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in various cellular processes, including synaptic plasticity, learning, and memory. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid binds to a specific site on the receptor, which enhances the receptor's activity. This leads to increased calcium signaling and increased neurotransmitter release, which improves cognitive function and reduces anxiety-like behavior.
Biochemical and Physiological Effects:
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has been shown to have various biochemical and physiological effects. This compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
実験室実験の利点と制限
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid has several advantages for lab experiments. This compound is relatively easy to synthesize using SPPS methods, and it is stable under various conditions. N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid can be used in various assays to study the mGluR5 receptor's activity and its downstream signaling pathways. However, there are some limitations to using N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid in lab experiments. This compound is relatively expensive, and it may not be readily available in some labs. Additionally, N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on other receptors and cellular processes are not well understood, which may limit its use in some experiments.
将来の方向性
There are several future directions for N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid research. One potential direction is to study N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on other receptors and cellular processes. This could lead to the development of new therapeutic agents for various diseases. Another potential direction is to study N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid's effects on different types of cancer cells. This could lead to the development of new cancer treatments that are more effective and less toxic than current therapies. Finally, future research could focus on optimizing the synthesis method for N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid to make it more accessible and cost-effective for researchers.
合成法
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid is a synthetic compound that can be prepared using solid-phase peptide synthesis (SPPS) methods. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis of N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid involves the coupling of N-phenylethylphosphonyl-glycine and proline to aminohexanoic acid. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
特性
CAS番号 |
130365-59-2 |
|---|---|
製品名 |
N-(Phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid |
分子式 |
C21H32N3O6P |
分子量 |
453.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[2-[[hydroxy(2-phenylethyl)phosphoryl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H32N3O6P/c1-2-3-10-17(21(27)28)23-20(26)18-11-7-13-24(18)19(25)15-22-31(29,30)14-12-16-8-5-4-6-9-16/h4-6,8-9,17-18H,2-3,7,10-15H2,1H3,(H,23,26)(H,27,28)(H2,22,29,30)/t17-,18-/m0/s1 |
InChIキー |
PPOSVBCPHUZTKB-ROUUACIJSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
SMILES |
CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
正規SMILES |
CCCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CNP(=O)(CCC2=CC=CC=C2)O |
その他のCAS番号 |
130365-59-2 |
配列 |
GPX |
同義語 |
N-(phenylethylphosphonyl)-Gly-L-Pro-L-aminohexanoic acid N-(phenylethylphosphonyl)-glycyl-prolyl-aminohexanoic acid phosphodiepryl 03 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



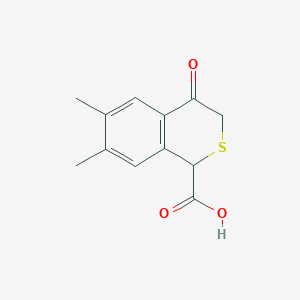


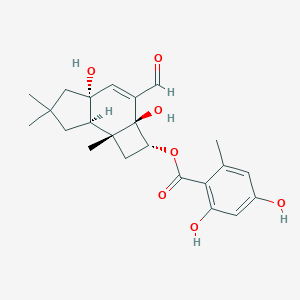



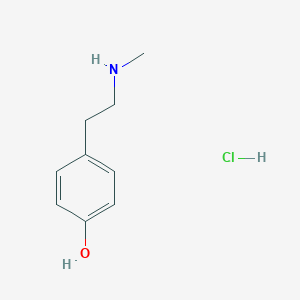

![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)


